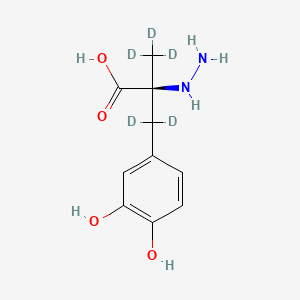![molecular formula C9H7NO3S B582590 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid CAS No. 1243101-05-4](/img/structure/B582590.png)
2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is a heterocyclic compound that features a fused thieno-pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid typically involves the construction of the thieno-pyridine core followed by functionalization at the acetic acid position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno-pyridine ring system. Subsequent steps may include oxidation and acylation reactions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound is explored for its potential use in materials science, such as in the development of organic semiconductors.
作用机制
The mechanism by which 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
Thieno[3,2-c]pyridine derivatives: These compounds share the thieno-pyridine core and may exhibit similar chemical and biological properties.
Pyridine derivatives: Compounds with a pyridine ring system can be structurally similar and may have comparable reactivity and applications.
Uniqueness
2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This combination of features can lead to distinct chemical reactivity and biological activity, setting it apart from other related compounds.
属性
IUPAC Name |
2-(4-oxothieno[3,2-c]pyridin-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-10-3-1-7-6(9(10)13)2-4-14-7/h1-4H,5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDQPDDFFGWKQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1SC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677493 |
Source


|
| Record name | (4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243101-05-4 |
Source


|
| Record name | (4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)

![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)









